(5Z)-6-Phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine
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Overview
Description
(5Z)-6-Phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine is a heterocyclic compound that belongs to the class of benzodiazocines. This compound is characterized by a benzene ring fused to a diazocine ring, which contains nitrogen atoms at positions 1 and 5. The presence of a phenyl group at position 6 and the Z-configuration of the double bond at position 5 contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-6-Phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-6-Phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazocines, fully saturated benzodiazocines, and oxidized derivatives.
Scientific Research Applications
(5Z)-6-Phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-6-Phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(5Z,5Z′)-2,2′-(alkane-α,ω-diyldiselenyl)-bis-5-(2-pyridylmethylene)-3,5-dihydro-4H-imidazol-4-ones: These compounds have similar structural features but contain selenium atoms instead of nitrogen.
Bis-methylene-interrupted Z-double bond compounds: These compounds share the Z-double bond configuration but differ in their overall structure and functional groups.
Uniqueness
(5Z)-6-Phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine is unique due to its specific arrangement of atoms and the presence of a phenyl group at position 6. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62391-33-7 |
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Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazocine |
InChI |
InChI=1S/C16H16N2/c1-2-7-13(8-3-1)16-14-9-4-5-10-15(14)17-11-6-12-18-16/h1-5,7-10,17H,6,11-12H2 |
InChI Key |
YLRLKXSCFBGNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC=C2C(=NC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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